molecular formula C23H27NO5S B491778 Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 477487-70-0

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491778
CAS No.: 477487-70-0
M. Wt: 429.5g/mol
InChI Key: CWAVLVMRPKQQPS-UHFFFAOYSA-N
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Description

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound characterized by a benzofuran core structure substituted with a methyl group, a pentyl ester chain, and a (4-ethylphenyl)sulfonyl amino moiety. This molecular architecture is part of a broader class of compounds that are of significant interest in forensic and pharmacological research . Specifically, molecules based on the benzofuran scaffold with sulfonylamino and ester substitutions have been identified among the wide range of novel synthetic substances studied by researchers . The compound is provided as a high-purity material for analytical and experimental purposes to aid in the identification and characterization of novel psychoactive substances (NPS). Research involving such compounds is critical for understanding their prevalence and potential public health impact . All chemical information provided is for research reference only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

pentyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-4-6-7-14-28-23(25)22-16(3)29-21-13-10-18(15-20(21)22)24-30(26,27)19-11-8-17(5-2)9-12-19/h8-13,15,24H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAVLVMRPKQQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with β-keto esters. For 2-methyl-1-benzofuran-3-carboxylic acid, a common route involves:

  • Claisen rearrangement of allyl 2-methyl-3-oxobutanoate to form a γ,δ-unsaturated ketone.

  • Cyclization using sulfuric acid or polyphosphoric acid (PPA) to yield the benzofuran ring.

Example Procedure :

  • A mixture of 2-methyl-3-oxobutanoic acid (1.0 eq) and allyl alcohol (1.2 eq) is heated at 120°C with catalytic p-toluenesulfonic acid (p-TsOH).

  • The intermediate undergoes cyclization in PPA at 80°C for 4 hours, yielding 2-methyl-1-benzofuran-3-carboxylic acid (78% yield).

Sulfonamidation at the 5-Position

Electrophilic Aromatic Substitution

The sulfonamide group is introduced via direct sulfonamidation using 4-ethylbenzenesulfonyl chloride. The 5-position of the benzofuran is activated for electrophilic substitution due to electron-donating effects of the furan oxygen.

Optimized Conditions :

  • Reagents : 2-Methyl-1-benzofuran-3-carboxylic acid (1.0 eq), 4-ethylbenzenesulfonyl chloride (1.5 eq).

  • Base : Pyridine (2.0 eq) as both catalyst and acid scavenger.

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature.

  • Reaction Time : 12 hours.

  • Yield : 65–70% after column chromatography.

Microwave-Assisted Sulfonamidation

Recent advancements utilize microwave irradiation to accelerate the reaction:

  • Conditions : 100°C, 300 W, 30 minutes.

  • Yield Improvement : 82% with reduced byproduct formation.

Esterification with Pentanol

Fischer Esterification

The carboxylic acid is converted to the pentyl ester via acid-catalyzed esterification:

  • Reagents : 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq), pentanol (5.0 eq).

  • Catalyst : Concentrated H₂SO₄ (0.1 eq).

  • Conditions : Reflux in toluene (azeotropic removal of water) for 6 hours.

  • Yield : 85–90%.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using DCC/DMAP are preferred:

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), dimethylaminopyridine (DMAP, 0.2 eq).

  • Solvent : Dry DCM.

  • Yield : 88% with minimal racemization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = hexane/ethyl acetate (7:3 → 1:1 gradient).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water = 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, pentyl CH₃), 2.13 (m, 2H, benzofuran CH₃), 3.39 (t, J = 5.8 Hz, 2H, SO₂NCH₂), 7.21–7.89 (m, aromatic H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonamidation : Competing substitution at the 4- and 6-positions can occur. Use of bulky bases (e.g., 2,6-lutidine) improves 5-position selectivity.

  • Ester Hydrolysis : The pentyl ester is prone to hydrolysis under basic conditions. Storage at pH 6–7 in anhydrous solvents is recommended.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size1–10 g1–5 kg
Sulfonamidation Time12 hours8 hours (microwave)
Overall Yield50–60%68–72%

Green Chemistry Alternatives

  • Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

  • Catalyst Recycling : Pd/C catalysts in Suzuki-Miyaura couplings (for boronate intermediates) achieve >90% recovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfide derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Nitro or halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential as a therapeutic agent. Its sulfonamide group may provide enhanced interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran moiety is often associated with anticancer properties, suggesting that this compound could be evaluated for similar effects in vitro and in vivo studies.

Enzyme Inhibition Studies

The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This characteristic is particularly valuable in the development of drugs targeting metabolic pathways involved in diseases such as cancer and diabetes.

Example: Inhibition of Carbonic Anhydrase
Studies have shown that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Future research could explore whether this compound exhibits similar inhibitory effects.

Neuropharmacology

Given the presence of the benzofuran structure, this compound may also be investigated for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection.

Potential Applications:

  • Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Modulation of serotonin receptors, which could lead to antidepressant effects.

Mechanism of Action

The mechanism by which pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Benzofuran Substituents : The methoxymethyl group in introduces polarity, contrasting with the methyl group in other derivatives, which may alter steric and electronic properties.
  • Sulfonamide Substituents: Electron-withdrawing groups (e.g., -F in , -Cl in , -NO₂ in ) modulate sulfonamide reactivity and binding affinity, whereas the 4-ethylphenyl group in the target compound provides steric bulk and electron-donating effects.

Physicochemical Properties

  • Lipophilicity : The pentyl ester and 4-ethylphenyl group in the target compound likely increase logP compared to analogues with shorter esters (e.g., butyl in ) or polar substituents (e.g., methoxymethyl in ).
  • Solubility: Derivatives with electron-withdrawing sulfonamide substituents (e.g., -NO₂ in ) may exhibit lower aqueous solubility due to increased molecular planarity and reduced hydrogen bonding.

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, related benzofuran sulfonamides have shown activity in receptor binding and enzyme inhibition studies. For example:

  • Anticancer Potential: Compounds with nitro groups (e.g., ) may act as prodrugs, releasing reactive intermediates under hypoxic conditions .
  • Neuroactivity : Fluorinated derivatives (e.g., ) have been explored for CNS applications due to enhanced blood-brain barrier penetration .

Biological Activity

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C23H27NO5S
  • Molecular Weight : 429.53 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can lead to reduced tumor growth.
  • Antioxidant Properties : Many benzofuran derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells, contributing to neuroprotective effects.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related compounds:

Activity Mechanism References
AnticancerInhibition of fatty acid synthase (FASN) ,
AntioxidantScavenging free radicals
NeuroprotectiveModulation of neurotransmitter levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,

Case Studies and Research Findings

  • Anticancer Activity : In studies involving similar benzofuran derivatives, it was found that these compounds could inhibit FASN, a critical enzyme involved in lipid metabolism and cancer cell proliferation. This inhibition leads to reduced cellular viability in cancer models, suggesting a potential therapeutic application for this compound in oncology.
  • Neuroprotective Effects : Research has indicated that compounds with structural similarities can enhance GABAergic transmission, which may provide benefits in treating neurological disorders such as epilepsy and anxiety. The modulation of neurotransmitter systems highlights the compound's potential in neuropharmacology.
  • Antioxidant Properties : The antioxidant capacity of benzofuran derivatives has been well documented. These compounds can reduce oxidative stress markers in vitro, indicating their role in protecting against cellular damage.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the benzofuran core formation, followed by sulfonylation of the 5-position amino group and esterification at the 3-position carboxylate. Key steps include:

  • Core construction : Cyclization of substituted phenols with propargyl alcohols or ketones under acid catalysis .
  • Sulfonylation : Use of 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaH in THF) .
  • Esterification : Activation of the carboxylic acid group (e.g., DCC/DMAP) before coupling with pentanol.
    • Optimization : Yield improvements may involve solvent selection (e.g., THF for better solubility), temperature control during sulfonylation (0–5°C to minimize side reactions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl at C2, sulfonamide at C5) .
  • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1700 cm1^{-1} (ester C=O) validate functional groups .
    • Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements (e.g., dihedral angles between benzofuran and sulfonyl groups) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what assays are recommended?

  • Experimental Design :

  • Target selection : Prioritize enzymes/receptors with known interactions with benzofuran derivatives (e.g., kinases, cytochrome P450) .
  • Assays :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only samples.
    • Data Interpretation : Use dose-response curves and statistical tools (e.g., ANOVA) to validate significance .

Q. What computational methods are suitable for predicting environmental fate and toxicity, and how do they align with experimental data?

  • Methods :

  • DFT calculations : Predict physicochemical properties (e.g., logP, solubility) to model environmental partitioning .
  • Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) to hypothesize endocrine-disruption potential .
    • Validation : Compare computational logP values with experimental HPLC-derived retention times. Discrepancies may indicate unaccounted stereochemical effects .

Q. How should researchers address contradictions between observed and predicted reactivity in sulfonylation or esterification steps?

  • Root-cause analysis :

  • Steric hindrance : Use X-ray data to assess spatial blocking at the 5-position amino group .
  • Electronic effects : Compare Hammett substituent constants (σ) of 4-ethylphenyl vs. other aryl groups to explain sulfonylation efficiency .
    • Mitigation : Modify reaction conditions (e.g., switch from NaH to stronger bases like LDA) or protect competing functional groups .

Q. What experimental frameworks are recommended for assessing long-term environmental impacts?

  • Design :

  • Fate studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems .
  • Toxicity : Chronic exposure assays on model organisms (e.g., Daphnia magna) to determine NOEC (no-observed-effect concentration) .
    • Data integration : Apply probabilistic risk assessment models (e.g., Monte Carlo simulations) to extrapolate lab data to ecosystem-level impacts .

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